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Compound of Interest

Compound Name: 1-Octyl-2-thiourea

Cat. No.: B086940 Get Quote

Thiourea (SC(NH₂)₂) and its derivatives represent a "privileged structure" in medicinal

chemistry and material science. The ability of the thiocarbonyl group to act as a hydrogen bond

acceptor and the N-H groups to act as donors, combined with the diverse substitutions possible

at the nitrogen atoms, makes this scaffold a versatile building block for compounds with a wide

array of biological activities and chemical properties.[1][2] Thiourea derivatives have been

investigated for their potential as antibacterial, antifungal, antioxidant, anticancer, and enzyme

inhibitory agents.[3][4][5]

This guide focuses on the N-alkyl derivative, 1-Octyl-2-thiourea. The incorporation of an eight-

carbon alkyl (octyl) chain introduces significant lipophilicity to the molecule. This structural

feature is critical, as it can profoundly influence the compound's pharmacokinetic and

pharmacodynamic properties. Increased lipophilicity often enhances the ability of a molecule to

cross biological membranes, potentially increasing its bioavailability and interaction with

intracellular targets. However, it may also affect solubility and metabolic stability. Understanding

the core specifications and potential applications of 1-Octyl-2-thiourea is therefore of

significant interest to researchers in drug development and chemical synthesis.

Section 1: Core Specifications of 1-Octyl-2-thiourea
Accurate characterization of a chemical entity is the foundation of reproducible scientific

research. The fundamental physicochemical properties of 1-Octyl-2-thiourea are summarized

below.
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Property Specification Source(s)

CAS Number 13281-03-3 [6]

IUPAC Name 1-octylthiourea [7]

Synonyms N-octylthiourea [3]

Molecular Formula C₉H₂₀N₂S

Molecular Weight 188.33 g/mol

Appearance
White to off-white crystalline

powder or solid
[8]

Melting Point 94 - 96 °C [6]

Purity (Typical)
≥97%, with grades of ≥99%

(HPLC) available
[6][9]

Solubility
Soluble in organic solvents like

DMSO and methanol.
[10]

Section 2: Synthesis and Quality Control Workflow
The synthesis of N-monosubstituted thioureas is a well-established process, typically

proceeding through the nucleophilic addition of an amine to an isothiocyanate. For 1-Octyl-2-
thiourea, the most direct route involves the reaction of octylamine with a source of thiocyanate

or, more commonly, the reaction of octyl isothiocyanate with ammonia.

Diagram: Synthetic Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pdfs.semanticscholar.org/9d89/a2f82a9eab1c59359c06831189389296a10a.pdf
https://pubmed.ncbi.nlm.nih.gov/37237710/
https://www.researchgate.net/publication/361637578_Synthesis_Characterization_and_Biological_Evaluation_of_Novel_Thiourea_Derivatives
https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-1-octyl-2-cyano-Vinodh-Babu/9c565eecb1d9143977d579a5bb33cc187afc4ae8
https://pdfs.semanticscholar.org/9d89/a2f82a9eab1c59359c06831189389296a10a.pdf
https://pdfs.semanticscholar.org/9d89/a2f82a9eab1c59359c06831189389296a10a.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10215470/
https://www.researchgate.net/publication/374869856_Contribution_to_the_Synthesis_Characterization_Separation_and_Quantification_of_New_N-Acyl_Thiourea_Derivatives_with_Antimicrobial_and_Antioxidant_Potential
https://www.benchchem.com/product/b086940?utm_src=pdf-body
https://www.benchchem.com/product/b086940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Intermediate Formation Final Step

Octylamine

Octyl Isothiocyanate

+ CS₂, Base

Carbon Disulfide (CS₂) Base (e.g., Et₃N)

1-Octyl-2-thiourea

+ NH₃

Ammonia (NH₃)

Click to download full resolution via product page

Caption: Synthesis workflow for 1-Octyl-2-thiourea.

Detailed Synthesis Protocol
Causality: This protocol describes the formation of an isothiocyanate intermediate from the

corresponding primary amine (octylamine) and carbon disulfide. The isothiocyanate is a key

electrophilic intermediate that readily reacts with a nucleophile, in this case, ammonia, to form

the final thiourea product. This two-step, one-pot synthesis is efficient and avoids the isolation

of the often-volatile isothiocyanate.

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and reflux condenser, dissolve octylamine (1 equivalent) in 20 mL of

ethanol.

Isothiocyanate Formation: Cool the solution in an ice bath. Add carbon disulfide (1.1

equivalents) dropwise to the stirred solution, followed by the slow addition of triethylamine

(1.1 equivalents) to catalyze the reaction and neutralize the in-situ formed dithiocarbamic

acid.
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Intermediate Reaction: After the addition is complete, allow the mixture to stir at room

temperature for 2 hours. The formation of the octyl isothiocyanate intermediate can be

monitored by Thin Layer Chromatography (TLC).

Thiourea Formation: To the same flask, add an aqueous solution of ammonia (2 equivalents,

25% solution).

Reflux and Isolation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor

the reaction completion by TLC. After cooling to room temperature, pour the reaction mixture

into ice-cold water.

Purification: The precipitated solid product is collected by vacuum filtration, washed with cold

water, and dried. For higher purity, the crude product can be recrystallized from an

appropriate solvent system, such as ethanol/water.

Analytical Quality Control
To ensure the identity and purity of the synthesized 1-Octyl-2-thiourea, a series of analytical

techniques must be employed. This multi-faceted approach provides a self-validating system,

where data from orthogonal methods corroborates the final specification.
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Technique Expected Results for 1-Octyl-2-thiourea

¹H NMR

Signals corresponding to the octyl chain protons

(a triplet for the terminal CH₃, multiplets for the

CH₂ groups) and broadened signals for the N-H

protons of the thiourea group. The chemical

shifts will confirm the structure.

¹³C NMR

A characteristic signal for the thiocarbonyl (C=S)

carbon typically appears downfield (~180 ppm).

Signals for the eight distinct carbons of the octyl

chain will be observed in the aliphatic region.

FT-IR

Characteristic absorption bands for N-H

stretching (around 3200-3400 cm⁻¹), C-H

stretching (around 2850-2960 cm⁻¹), and the

C=S stretching of the thiourea group (around

1200-1350 cm⁻¹).[4]

HPLC

A single major peak under appropriate

chromatographic conditions (e.g., C18 column,

mobile phase of acetonitrile/water) indicates

high purity. Purity can be quantified using a

calibration curve with a reference standard.

Elemental Analysis

The experimentally determined percentages of

Carbon, Hydrogen, Nitrogen, and Sulfur should

be within ±0.4% of the theoretical values

calculated from the molecular formula

(C₉H₂₀N₂S).

Diagram: Quality Control Workflow
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Caption: A typical quality control workflow for chemical synthesis.

Section 3: Potential Applications in Research &
Development (Extrapolated)
While direct studies on 1-Octyl-2-thiourea are scarce, the extensive research on related

thiourea derivatives allows for logical extrapolation of its potential applications. The prominent

octyl chain is hypothesized to enhance membrane permeability, potentially leading to increased

potency in various biological assays compared to more polar analogues.

Antimicrobial and Antifungal Activity
Thiourea derivatives are widely reported to possess significant antibacterial and antifungal

properties.[11] The mechanism is often attributed to the disruption of cellular processes through

coordination with essential metal ions or inhibition of key enzymes. The lipophilic nature of 1-
Octyl-2-thiourea may facilitate its entry into microbial cells, making it a candidate for screening

against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and

fungi (e.g., Candida albicans, Aspergillus niger).[12]
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Enzyme Inhibition
The thiourea moiety is a known pharmacophore in various enzyme inhibitors.

Cholinesterase Inhibition: Derivatives have shown activity against acetylcholinesterase

(AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's

disease.[4][13]

Carbonic Anhydrase Inhibition: Sulphonyl-thiourea compounds are potent inhibitors of

carbonic anhydrase isoforms, some of which are implicated in cancer.[14]

Other Enzymes: Inhibition of tyrosinase, α-amylase, and α-glucosidase by various thiourea

derivatives has also been reported, suggesting potential applications in cosmetics and

diabetes research, respectively.[3][4]

The octyl group could potentially interact with hydrophobic pockets within the active sites of

these enzymes, offering a basis for rational drug design.

Antioxidant Properties
Several studies have demonstrated the radical scavenging capabilities of thiourea derivatives.

[3][11] They can act as antioxidants by donating a hydrogen atom to neutralize free radicals, a

property relevant to mitigating oxidative stress in various disease models.

Application in Material Science
Structurally similar N-alkyl thioureas, such as N-(n-Hexyl)thiourea, have been evaluated as

reducing agents in two-component redox initiator systems for polymer-based materials, like

those used in dentistry.[15] 1-Octyl-2-thiourea could be investigated for similar applications,

where its longer alkyl chain might influence solubility and reactivity within the polymer matrix.

Section 4: Exemplary Experimental Protocols
To facilitate the investigation of the extrapolated activities mentioned above, the following are

detailed, self-validating protocols for preliminary screening.
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Protocol 1: Antimicrobial Susceptibility Testing (Broth
Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1-Octyl-2-thiourea
against a target microorganism.

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 1-Octyl-2-thiourea in

dimethyl sulfoxide (DMSO).

Microplate Preparation: In a 96-well microplate, add 100 µL of appropriate sterile broth (e.g.,

Mueller-Hinton Broth for bacteria) to all wells.

Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix

thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial

dilution across the row. Discard the final 100 µL from the last well. This creates a

concentration gradient.

Inoculation: Prepare a microbial suspension standardized to 0.5 McFarland (~1.5 x 10⁸

CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 10

µL of this standardized inoculum to each well.

Controls: Include a positive control (broth + inoculum, no compound) and a negative control

(broth only). A solvent control (broth + inoculum + DMSO) is crucial to ensure the solvent has

no antimicrobial activity at the concentrations used.

Incubation: Incubate the plate at 37°C for 18-24 hours.

Result Interpretation: The MIC is the lowest concentration of the compound at which no

visible growth of the microorganism is observed.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's
Method)
Objective: To quantify the inhibitory effect of 1-Octyl-2-thiourea on acetylcholinesterase

(AChE) activity.

Reagent Preparation:
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Phosphate Buffer (PB): 0.1 M, pH 8.0.

DTNB solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in PB.

Substrate solution: 10 mM acetylthiocholine iodide (ATCI) in PB.

Enzyme solution: AChE from electric eel, 0.5 U/mL in PB.

Test Compound: Prepare serial dilutions of 1-Octyl-2-thiourea in PB containing a small

amount of DMSO.

Assay Procedure (96-well plate):

Add 25 µL of the test compound dilution (or buffer for control) to each well.

Add 50 µL of DTNB solution.

Add 25 µL of enzyme solution and incubate for 15 minutes at 25°C.

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10

minutes using a microplate reader. The rate of reaction is proportional to the rate of increase

in absorbance.

Calculation: Calculate the percentage of inhibition for each concentration of the test

compound relative to the control (enzyme activity without inhibitor). The IC₅₀ value (the

concentration required to inhibit 50% of enzyme activity) can then be determined by plotting

percent inhibition versus log concentration.

Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-Octyl-2-thiourea,

like many thiourea derivatives, possesses significant health hazards that necessitate strict

handling protocols.

GHS Hazard Summary
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Hazard Class Statement Pictogram

Acute Toxicity (Oral, Dermal,

Inhalation)

H302, H312, H332: Harmful if

swallowed, in contact with skin,

or if inhaled.

Exclamation Mark

Skin/Eye Irritation
H315, H319: Causes skin and

serious eye irritation.
Exclamation Mark

Respiratory Irritation
H335: May cause respiratory

irritation.
Exclamation Mark

Carcinogenicity (Suspected)
H351: Suspected of causing

cancer.
Health Hazard

Reproductive Toxicity

(Suspected)

H361: Suspected of damaging

fertility or the unborn child.
Health Hazard

Aquatic Hazard (Chronic)
H411: Toxic to aquatic life with

long lasting effects.
Environment

Source: GHS classifications compiled from supplier Safety Data Sheets (SDS).[1][4][13]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or aerosols.

Personal Protective Equipment:

Gloves: Wear nitrile or other chemically resistant gloves.

Eye Protection: Use chemical safety goggles or a face shield.

Lab Coat: A standard lab coat is required.

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-

approved respirator with a particulate filter (e.g., P100) is necessary.
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Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the

laboratory. Wash hands thoroughly after handling.

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal

regulations. This compound should be treated as hazardous waste. Do not allow it to enter

drains or waterways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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